3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBPLXQVPQAFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Solvent and Temperature
Catalytic Effects
Chemical Reactions Analysis
Types of Reactions
3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of spirocyclic triazaspiro compounds are heavily influenced by substituents at the 3-position. Below is a comparative analysis with key analogs:
Physicochemical and Structural Insights
- Molecular Weight and Lipophilicity : The thienyl-substituted compound (MW ~259.38 g/mol, estimated) is lighter than halogenated analogs (e.g., C₂₀H₁₈ClF₂N₃O, MW 389.83 g/mol) . The sulfur atom in the thienyl group may reduce logP compared to halogenated phenyl groups, affecting bioavailability.
Biological Activity
3-(2-Thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound of significant interest due to its unique structural characteristics and potential biological activities. This spirocyclic compound contains a triazaspirodecane core, which is known for its diverse pharmacological properties. Research into its biological activity has revealed various mechanisms of action, particularly in relation to cancer treatment and neurodegenerative diseases.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a thienyl group that enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 887220-96-4 |
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The compound primarily interacts with tubulin , disrupting microtubule dynamics which are crucial for cell division. This mechanism is similar to that of known chemotherapeutic agents like taxanes.
Key Findings:
- Antiproliferative Activity : Exhibits IC50 values in the micromolar range against several cancer cell lines, indicating moderate efficacy.
- Microtubule Destabilization : Acts as a microtubule-destabilizing agent, leading to apoptosis in cancer cells.
Case Studies
-
Study on Cancer Cell Lines : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer (MCF-7) and lung cancer (A549) cells. The compound was found to induce cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Microtubule destabilization A549 15.0 Induction of apoptosis - Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against beta-secretase (BACE) enzyme activity, which is implicated in Alzheimer's disease. This positions the compound as a candidate for further research into neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazaspiro compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(Phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | Antiproliferative | 10.0 |
| 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride | Neuroprotective | 20.0 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(2-thienyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with condensation reactions to form the spirocyclic core. Key steps include:
- Tosylation : Use of tosyl chloride and pyridine to activate intermediates .
- Cyclization : Controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to favor spiro ring closure .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
- Data Contradictions : While some protocols prioritize microwave-assisted synthesis for efficiency, traditional reflux methods yield higher purity in spiro systems .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve spirocyclic geometry using SHELX refinement (e.g., SHELXL for small-molecule structures) .
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thienyl substitution at C3) and sp²/sp³ hybridization .
- IR : Validate carbonyl (C=O) and thiophene ring vibrations (650–850 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or sulfonyl groups) influence bioactivity and target selectivity?
- Methodological Answer :
- Fluorine Substitution : Enhances lipophilicity and metabolic stability. For example, 3-(3-fluorophenyl) analogs show improved kinase inhibition (IC₅₀ < 1 µM) compared to non-fluorinated derivatives .
- Sulfonyl Groups : Increase binding affinity to proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding with catalytic residues .
- Data Table :
| Modification | Target | IC₅₀ (µM) | Key Interaction |
|---|---|---|---|
| 3-(2-Thienyl) | N/A (Baseline) | N/A | N/A |
| 3-(3-Fluorophenyl) | Kinase X | 0.89 | Hydrophobic pocket |
| 8-(Sulfonyl) | SARS-CoV-2 3CLpro | 0.39 | H-bond with His41 |
Q. What computational strategies are used to predict reactivity and binding modes of this spirocyclic compound?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., Nrf2 activation pathways) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in nucleophilic substitutions .
Q. How can researchers resolve discrepancies in reported biological activities across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antiproliferative effects vary between colon (IC₅₀ = 1.5 µM) and breast cancer models (IC₅₀ = 3.2 µM) due to differential expression of target kinases .
- SAR Validation : Synthesize and test derivatives with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
